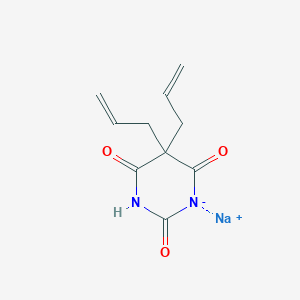
Sodium 5,5-diallylbarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5,5-diallylbarbiturate, also known as diallylbarbituric acid sodium salt, is a barbiturate derivative that has been used in scientific research for many years. This compound is a white crystalline powder that is soluble in water. Sodium 5,5-diallylbarbiturate is a central nervous system depressant that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Sodium 5,5-Sodium 5,5-diallylbarbiturateturate involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in a decrease in neuronal excitability and an overall sedative effect.
Efectos Bioquímicos Y Fisiológicos
Sodium 5,5-Sodium 5,5-diallylbarbiturateturate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which may contribute to the sedative effects of the compound. Sodium 5,5-Sodium 5,5-diallylbarbiturateturate has also been shown to decrease the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sodium 5,5-Sodium 5,5-diallylbarbiturateturate in lab experiments is that it has a well-established mechanism of action and has been extensively studied. However, one limitation is that it is a central nervous system depressant and can be lethal at high doses. Therefore, caution must be taken when handling and administering the compound.
Direcciones Futuras
There are several future directions for research on Sodium 5,5-Sodium 5,5-diallylbarbiturateturate. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties. Another area of research is the investigation of the role of Sodium 5,5-Sodium 5,5-diallylbarbiturateturate in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Finally, there is a need for further studies on the biochemical and physiological effects of Sodium 5,5-Sodium 5,5-diallylbarbiturateturate to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, Sodium 5,5-Sodium 5,5-diallylbarbiturateturate is a barbiturate derivative that has been extensively studied in scientific research. It has a well-established mechanism of action and has been shown to have a variety of biochemical and physiological effects. While caution must be taken when handling and administering the compound, Sodium 5,5-Sodium 5,5-diallylbarbiturateturate has the potential to be a valuable tool in the development of new barbiturate derivatives and in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of Sodium 5,5-Sodium 5,5-diallylbarbiturateturate involves the reaction of diallylmalonic acid with urea in the presence of sodium ethoxide. This reaction produces the sodium salt of Sodium 5,5-diallylbarbiturateturic acid, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
Sodium 5,5-Sodium 5,5-diallylbarbiturateturate has been used in scientific research as a reference compound for the development of new barbiturate derivatives. It has also been used in studies on the central nervous system, including investigations into the effects of barbiturates on brain function and behavior.
Propiedades
Número CAS |
15130-95-7 |
|---|---|
Nombre del producto |
Sodium 5,5-diallylbarbiturate |
Fórmula molecular |
C10H10N2Na2O3 |
Peso molecular |
230.2 g/mol |
Nombre IUPAC |
sodium;5,5-bis(prop-2-enyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O3.Na/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14;/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15);/q;+1/p-1 |
Clave InChI |
XGUUCCVRACSUAD-UHFFFAOYSA-M |
SMILES |
C=CCC1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+] |
SMILES canónico |
C=CCC1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+] |
Otros números CAS |
15130-95-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



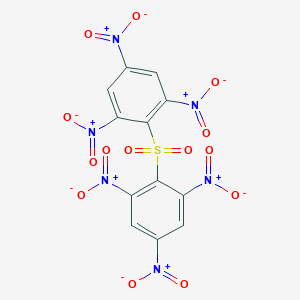
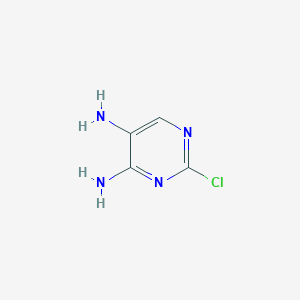
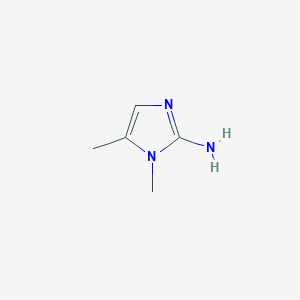

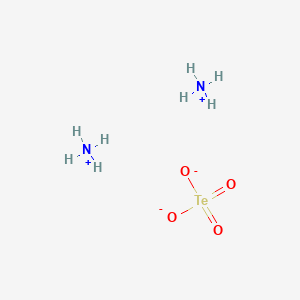
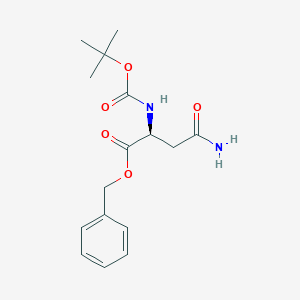
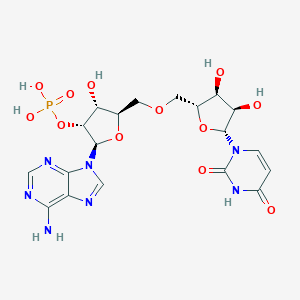
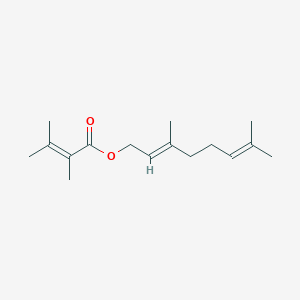
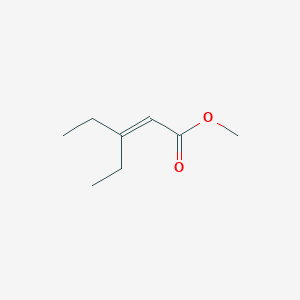
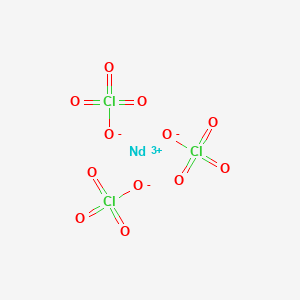

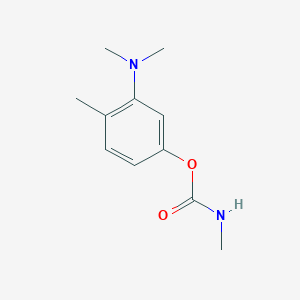
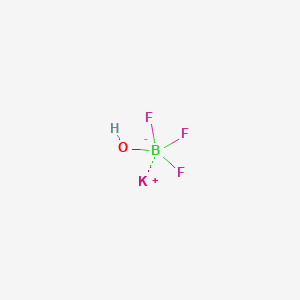
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)